(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Description
The compound (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate belongs to the aurone derivative family, characterized by a benzofuran-3-one core substituted with a benzylidene group and an ester moiety. Its Z-configuration at the double bond ensures specific stereoelectronic interactions, influencing reactivity and bioactivity.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-25-16-9-6-13(20(26-2)21(16)27-3)10-18-19(23)15-8-7-14(11-17(15)29-18)28-22(24)12-4-5-12/h6-12H,4-5H2,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQGLFSTTHFNGC-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Molecular Formula : C22H20O7
- Molecular Weight : 396.39 g/mol
- Structural Components : A benzofuran core with methoxy groups and a cyclopropanecarboxylate moiety.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. The biological activities associated with this compound include:
- Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
Comparative Biological Activity Table
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Benzofuran core with methoxy and cyclopropane groups | Antioxidant; Cytotoxic |
| Quercetin | Flavonoid structure with multiple hydroxyls | Antioxidant; Anti-inflammatory |
| Curcumin | Diarylheptanoid structure | Antioxidant; Anti-cancer |
Study 1: Antioxidant Properties
A study conducted by Ivanova et al. (2020) evaluated the antioxidant properties of several benzofuran derivatives. The results indicated that this compound exhibited superior radical scavenging activity compared to other tested compounds.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays performed by Petrov et al. (2024) demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be lower than those of standard chemotherapeutic agents.
The proposed mechanism of action for the biological activities of this compound includes:
- Free Radical Scavenging : The methoxy groups enhance electron donation capabilities.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The cyclopropanecarboxylate ester group undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products | Mechanistic Notes | References |
|---|---|---|---|
| 1M NaOH (aq.), reflux, 6 hrs | Cyclopropanecarboxylic acid + (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-ol | Nucleophilic acyl substitution with hydroxide ion attacking the carbonyl carbon | |
| 10% H₂SO₄, 80°C, 4 hrs | Same as above (acid-catalyzed pathway) | Protonation of carbonyl oxygen enhances electrophilicity |
This reaction is critical for prodrug activation in pharmaceutical applications, as observed in related sulfonate and benzoate esters.
Nucleophilic Substitution at the Sulfonate/Carboxylate Group
While the compound lacks a sulfonate group, analogous reactivity is observed in its ester functionality:
| Reagent | Reaction Type | Product | Key Observations |
|---|---|---|---|
| Sodium methoxide (MeONa) | Transesterification | Methyl cyclopropanecarboxylate derivative | Methoxide attacks carbonyl carbon, displacing the benzofuran-oxygen |
| Amines (e.g., NH₃) | Aminolysis | Cyclopropanecarboxamide derivative | Limited efficiency due to steric hindrance from trimethoxybenzylidene |
Oxidation and Reduction Reactions
The dihydrobenzofuran core and ketone group participate in redox reactions:
Oxidation
Reduction
Cyclopropane Ring-Opening Reactions
The cyclopropanecarboxylate moiety exhibits strain-driven reactivity:
| Reagent | Reaction | Product | Driving Force |
|---|---|---|---|
| Br₂ in CCl₄ | [2+1] Cycloaddition | 1,2-dibromocyclopropane derivative | Ring strain relief |
| HCl (gas) | Acid-catalyzed ring opening | Chloroester with extended carbon chain | Electrophilic attack on cyclopropane |
Photochemical Reactions
The Z-configured benzylidene group shows configurational instability under UV light:
| Condition | λ (nm) | Outcome | Quantum Yield |
|---|---|---|---|
| UV-A (365 nm) | 6 hrs | E/Z isomerization | Φ = 0.33 ± 0.02 (measured in acetonitrile) |
| Sunlight | 48 hrs | Partial decomposition (20%) + isomerization | Not quantified |
Metal-Catalyzed Cross-Coupling
The electron-rich benzofuran system participates in palladium-mediated reactions:
| Catalyst System | Reagents | Product | Application |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | Phenylacetylene, NEt₃ | Sonogashira coupling at C6 | Extended π-system for materials science |
| Pd(OAc)₂/XPhos | ArB(OH)₂ | Suzuki-Miyaura arylation at C5 | Pharmaceutical lead diversification |
Thermal Decomposition
At elevated temperatures (>200°C), two primary pathways emerge:
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in the ester group or benzylidene substituents. Below is a comparative analysis:
Note: Values marked with * are calculated based on structural similarity to referenced analogs.
Physicochemical Implications
- Cyclopropane vs.
- Benzylidene Substituents: The 2,3,4-trimethoxy pattern in the target compound may optimize hydrogen bonding compared to 3,4,5-trimethoxy (Analog 1) or quinoline (B1) variants.
Q & A
Q. What are the optimal synthetic pathways for preparing (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate?
Methodological Answer : The compound’s synthesis involves multi-step reactions, including benzofuran core formation and cyclopropane esterification. A key step is the use of NaH in THF to deprotonate intermediates, enabling benzylidene coupling under controlled conditions (0°C, dry solvent) to preserve stereochemistry . Variations in reaction time and stoichiometry (e.g., 0.9 mmol substrate with 1.0 mmol NaH) influence yields, requiring optimization via HPLC or TLC monitoring. Side products like isomerization to the (E)-form must be minimized by inert atmosphere protocols .
Q. How is the structural conformation of the benzylidene moiety validated experimentally?
Methodological Answer : X-ray crystallography is the gold standard for confirming the (Z)-configuration of the benzylidene group. For example, analogs like 2-(2,3-dimethoxybenzylidene)-3-oxo-benzofuran derivatives have been resolved using single-crystal diffraction, revealing dihedral angles between the benzofuran and substituted aryl rings . Complementary techniques include NOESY NMR to detect spatial proximity of methoxy protons and benzofuran protons, confirming stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack (e.g., carbonyl groups) or nucleophilic substitution (e.g., cyclopropane ring). Software like Discovery Studio models charge distribution and steric effects, which correlate with experimental reactivity data. For example, electron-withdrawing substituents on the benzylidene group lower LUMO energy, enhancing electrophilic reactivity .
Q. What experimental designs address contradictions in reported biological activity data for this compound?
Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., solvent polarity, cell lines). A robust protocol includes:
- Replication : Testing across multiple cell models (e.g., cancer vs. non-cancer) with standardized IC50 protocols.
- Control experiments : Confirming compound stability via LC-MS under assay conditions to rule out degradation artifacts .
- Statistical rigor : Using ANOVA to compare datasets and identify outliers caused by matrix effects (e.g., organic compound degradation in wastewater matrices) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
Methodological Answer : Systematic SAR requires:
- Scaffold diversification : Synthesizing analogs with modified methoxy groups (e.g., replacing 2,3,4-trimethoxy with halogenated or alkylated substituents) .
- Functional group analysis : Comparing ester derivatives (e.g., cyclopropanecarboxylate vs. benzenesulfonate) to assess bioavailability and target binding .
- In silico screening : Docking studies with target proteins (e.g., kinases) to prioritize analogs with favorable binding energies .
Methodological Challenges
Q. What are the limitations in characterizing degradation pathways of this compound under environmental conditions?
Methodological Answer : Key challenges include:
- Matrix complexity : Organic degradation rates vary in heterogeneous systems (e.g., sewage vs. pure water). Stabilizing samples via continuous cooling (-20°C) reduces thermal decomposition .
- Detection sensitivity : LC-MS/MS with MRM (multiple reaction monitoring) is required to trace low-concentration metabolites. For example, cyclopropane ring-opening products may form under UV exposure, necessitating photostability studies .
Q. How can synthetic byproducts be identified and mitigated during scale-up?
Methodological Answer :
- Chromatographic profiling : UPLC-PDA detects byproducts like regioisomers or oxidized intermediates.
- Process optimization : Adjusting stoichiometry (e.g., NaH:substrate ratio) reduces side reactions. For instance, excess NaH (1.2 mmol) in THF at 0°C minimizes aldol condensation byproducts .
- Green chemistry : Replacing hazardous solvents (e.g., 1,4-dioxane) with cyclopentyl methyl ether (CPME) improves safety and yield .
Data Interpretation and Validation
Q. How to resolve discrepancies between computational predictions and experimental solubility data?
Methodological Answer :
- Solvent parameterization : Use COSMO-RS simulations to account for solvent polarity effects. For example, cyclopropanecarboxylate’s logP (~2.8) may overestimate aqueous solubility in simulations due to neglecting H-bonding with methoxy groups .
- Experimental validation : Phase solubility studies in PBS (pH 7.4) and DMSO/water mixtures provide empirical corrections to models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
